2-(3,4-Dichlorophenyl)acetyl chloride
Overview
Description
2-(3,4-Dichlorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetyl chloride where the acetyl group is substituted with a 3,4-dichlorophenyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4-Dichlorophenyl)acetyl chloride can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted into the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dichlorophenylacetic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.
Oxalyl Chloride (COCl)2: Another reagent for the formation of acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting acyl chlorides to alcohols.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3,4-Dichlorophenylacetic Acid: Formed by hydrolysis.
Scientific Research Applications
2-(3,4-Dichlorophenyl)acetyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)acetyl chloride: Similar in structure but with different chlorine substitution pattern.
(3,4-Dichlorophenyl)acetyl chloride: Another closely related compound with similar reactivity.
2-(3,4-Dimethoxyphenyl)acetyl chloride: Contains methoxy groups instead of chlorine atoms.
Uniqueness
2-(3,4-Dichlorophenyl)acetyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of compounds where the 3,4-dichlorophenyl moiety is desired .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJURHKDGQSBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374192 | |
Record name | 2-(3,4-dichlorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-55-6 | |
Record name | 2-(3,4-dichlorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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